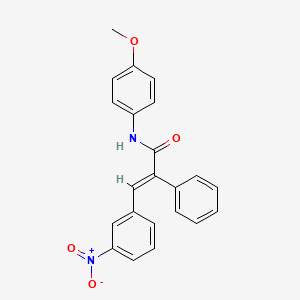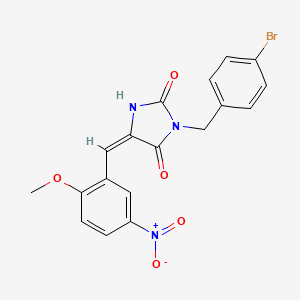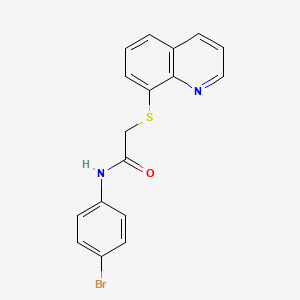![molecular formula C13H14BrNO3S2 B3551596 5-bromo-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B3551596.png)
5-bromo-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide
Vue d'ensemble
Description
5-bromo-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide, also known as BMTS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has shown promising results in various biochemical and physiological studies.
Mécanisme D'action
5-bromo-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide inhibits the activity of PTPs by binding to the catalytic site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrate, resulting in the activation of downstream signaling pathways. The specific PTPs that this compound targets include PTP1B, SHP-1, and SHP-2.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, this compound has been shown to reduce inflammation in animal models of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide in lab experiments is its high purity and yield. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is its specificity for PTPs. While this specificity is advantageous for studying PTP-related diseases, it may limit its usefulness in other research areas.
Orientations Futures
There are several future directions for research involving 5-bromo-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide. One area of interest is the development of this compound analogs with improved specificity and potency. Another area of interest is the investigation of this compound's effects on other signaling pathways and cellular processes. Additionally, the potential therapeutic applications of this compound in various diseases, including cancer and diabetes, warrant further investigation.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has shown promising results in various scientific research studies. Its ability to inhibit the activity of PTPs makes it a potential therapeutic agent for diseases such as cancer, diabetes, and autoimmune disorders. While there are advantages and limitations to using this compound in lab experiments, its potential applications in research and medicine warrant further investigation.
Applications De Recherche Scientifique
5-bromo-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide has been used in various scientific research studies due to its ability to inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play an essential role in regulating cellular signaling pathways. Dysregulation of PTP activity has been linked to various diseases, including cancer, diabetes, and autoimmune disorders. This compound has shown promising results in inhibiting the activity of PTPs, making it a potential therapeutic agent for these diseases.
Propriétés
IUPAC Name |
5-bromo-N-[2-(4-methoxyphenyl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3S2/c1-18-11-4-2-10(3-5-11)8-9-15-20(16,17)13-7-6-12(14)19-13/h2-7,15H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQLCMSZISAPTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B3551523.png)
![5,7-diisopropyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B3551528.png)
![methyl 2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl]amino}benzoate](/img/structure/B3551536.png)

![N~1~-(2,5-dichlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3551542.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3551552.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B3551564.png)
![2,5-dichloro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3551578.png)
![N-(2,4-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3551584.png)

![2-{[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B3551600.png)
![3-(4-chloro-3-nitrophenyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B3551609.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B3551614.png)